molecular formula C7H4BrFN2 B572376 6-Bromo-5-fluoro-1H-indazole CAS No. 1286734-85-7

6-Bromo-5-fluoro-1H-indazole

Cat. No. B572376
CAS RN: 1286734-85-7
M. Wt: 215.025
InChI Key: PLGKUXUUBPDMAA-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a heterocyclic compound that contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Synthesis Analysis

Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .


Molecular Structure Analysis

The molecular weight of 6-Bromo-5-fluoro-1H-indazole is 215.02 g/mol . The InChI code is 1S/C7H4BrFN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) and the InChI key is PLGKUXUUBPDMAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-fluoro-1H-indazole include a molecular weight of 215.02 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 213.95419 g/mol, a monoisotopic mass of 213.95419 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, and a complexity of 155 .

Safety And Hazards

When handling 6-Bromo-5-fluoro-1H-indazole, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest .

Future Directions

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown significant potential and could be further explored in the future.

properties

IUPAC Name

6-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKUXUUBPDMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694199
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-1H-indazole

CAS RN

1286734-85-7
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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